7-(4-Chloro-benzyl)-3-methyl-8-phenethylsulfanyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Chloro-benzyl)-3-methyl-8-phenethylsulfanyl-3,7-dihydro-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chlorobenzyl group, a methyl group, a phenethylsulfanyl group, and a purine core. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chloro-benzyl)-3-methyl-8-phenethylsulfanyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The starting material, 4-chlorobenzyl chloride, is reacted with a suitable nucleophile to form the chlorobenzyl intermediate.
Introduction of the Methyl Group: The chlorobenzyl intermediate undergoes alkylation with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Attachment of the Phenethylsulfanyl Group: The methylated intermediate is then reacted with phenethylthiol in the presence of a catalyst, such as palladium on carbon, to introduce the phenethylsulfanyl group.
Cyclization to Form the Purine Core: The final step involves cyclization of the intermediate to form the purine core, typically using a cyclizing agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chloro-benzyl)-3-methyl-8-phenethylsulfanyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various functional groups.
Scientific Research Applications
7-(4-Chloro-benzyl)-3-methyl-8-phenethylsulfanyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Chloro-benzyl)-3-methyl-8-phenethylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of cellular receptors to alter signal transduction pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: An aryl chloride with a simpler structure, used as a solvent and intermediate in chemical synthesis.
Benzyl Chloride: An organic compound with a chloromethyl group, used in the production of benzyl esters and other derivatives.
Uniqueness
7-(4-Chloro-benzyl)-3-methyl-8-phenethylsulfanyl-3,7-dihydro-purine-2,6-dione is unique due to its complex structure, which combines multiple functional groups. This complexity imparts specific chemical and biological properties that are not observed in simpler compounds like chlorobenzene and benzyl chloride. The presence of the purine core, along with the chlorobenzyl, methyl, and phenethylsulfanyl groups, makes this compound a valuable target for research in various scientific fields.
Properties
Molecular Formula |
C21H19ClN4O2S |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3-methyl-8-(2-phenylethylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C21H19ClN4O2S/c1-25-18-17(19(27)24-20(25)28)26(13-15-7-9-16(22)10-8-15)21(23-18)29-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,24,27,28) |
InChI Key |
GHQKKPYLEAUKFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.